molecular formula C8H7N3O2S B594087 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester CAS No. 1206250-15-8

6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester

Cat. No.: B594087
CAS No.: 1206250-15-8
M. Wt: 209.223
InChI Key: ODGLUYVMXXEZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester” is a chemical compound with the IUPAC name [1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid . It has a molecular weight of 180.19 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11) . This indicates that the compound has a thiazolo[5,4-c]pyridine core with a carboxylic acid group attached to it.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 180.19 .

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

methyl 6-amino-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)7-11-4-2-6(9)10-3-5(4)14-7/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLUYVMXXEZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC(=NC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.